

Spectroscopic comparison of "4-(2-Aminoethoxy)-3-methoxybenzoic acid" and its precursors

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)-3-methoxybenzoic acid

Cat. No.: B181278

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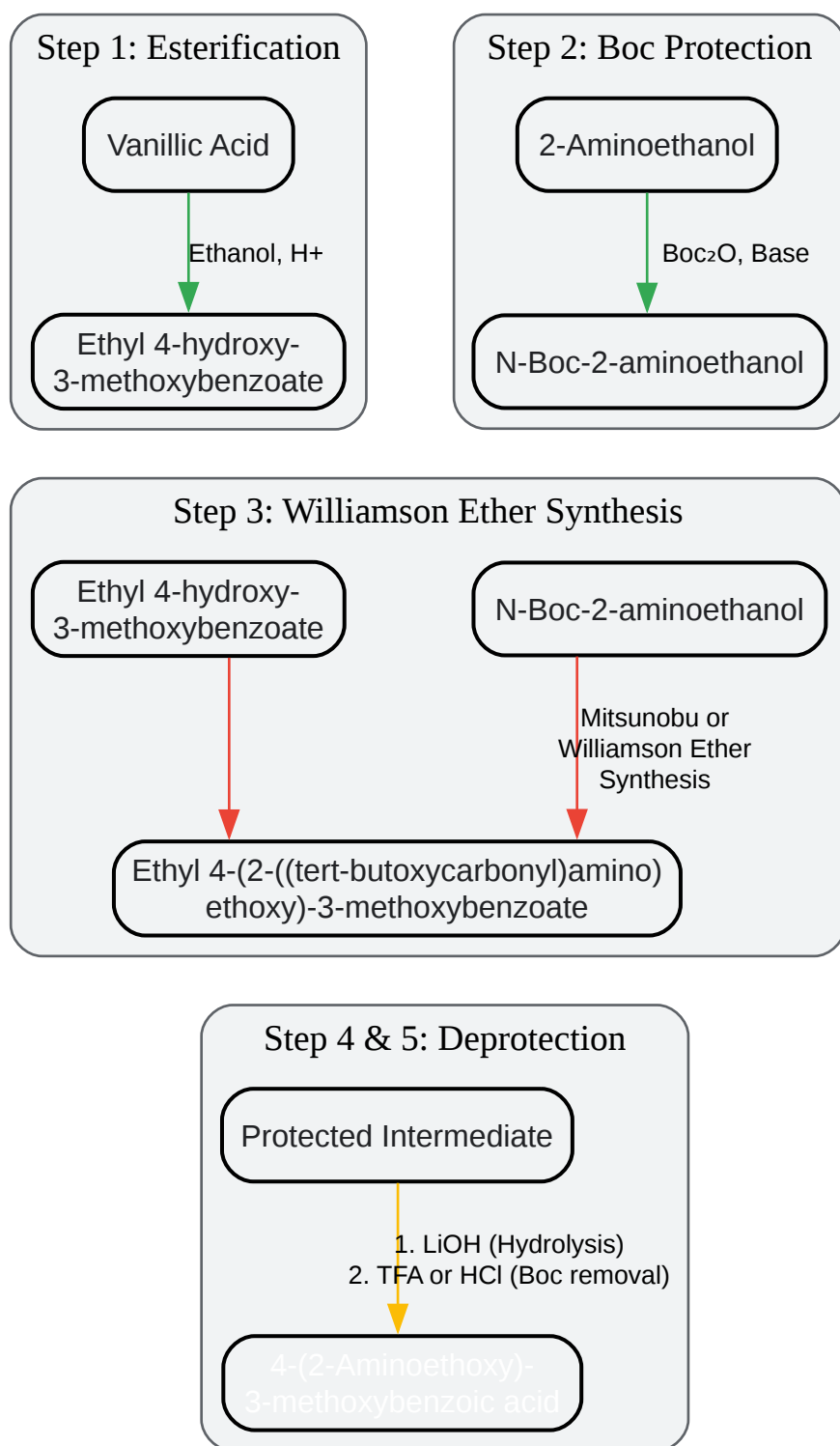
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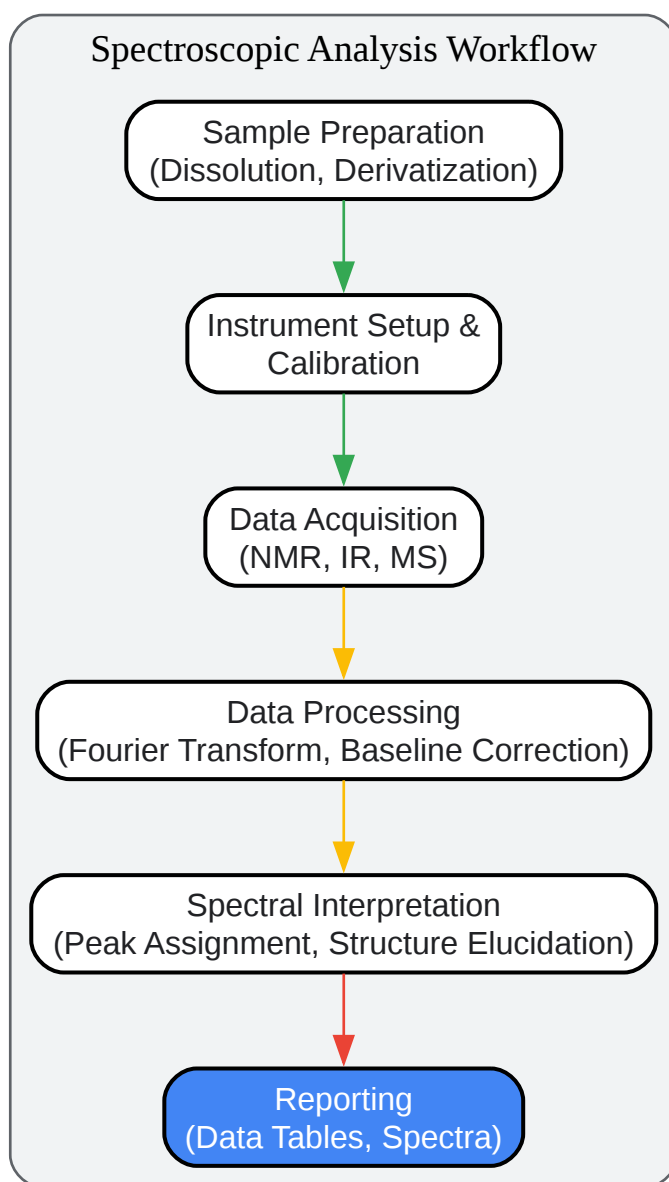
A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the target molecule, **4-(2-Aminoethoxy)-3-methoxybenzoic acid**, and its key precursors. Understanding the distinct spectroscopic signatures of each compound is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in the synthesis of this and related molecules. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols, and visualizes the synthetic and analytical workflows.

Synthetic Pathway

The synthesis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid** typically proceeds from vanillic acid (4-hydroxy-3-methoxybenzoic acid). A plausible synthetic route involves the initial protection of the carboxylic acid, followed by etherification with a protected aminoethanol derivative, and subsequent deprotection steps.





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